molecular formula C20H17ClFN3O4S B11601091 {3-(4-Chloro-phenyl)-5-[(4-fluoro-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-acetic acid methyl ester

{3-(4-Chloro-phenyl)-5-[(4-fluoro-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-acetic acid methyl ester

Cat. No.: B11601091
M. Wt: 449.9 g/mol
InChI Key: JTMTYCLRTRCGOP-UHFFFAOYSA-N
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Description

METHYL 2-[3-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl carbamoyl group, and an imidazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]ACETATE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-[3-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[3-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-CHLOROPHENYL)ACETATE: A simpler compound with a similar chlorophenyl group but lacking the imidazolidinone ring and fluorophenyl carbamoyl group.

    METHYL 2-(4-FLUOROPHENYL)ACETATE: Contains the fluorophenyl group but lacks the chlorophenyl group and imidazolidinone ring.

Uniqueness

METHYL 2-[3-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]ACETATE is unique due to its combination of functional groups and the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17ClFN3O4S

Molecular Weight

449.9 g/mol

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C20H17ClFN3O4S/c1-29-18(27)11-24-16(10-17(26)23-14-6-4-13(22)5-7-14)19(28)25(20(24)30)15-8-2-12(21)3-9-15/h2-9,16H,10-11H2,1H3,(H,23,26)

InChI Key

JTMTYCLRTRCGOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C(=O)N(C1=S)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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